molecular formula C21H15ClF2N4O2 B2393629 N-(3-chloro-4-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide CAS No. 1260984-19-7

N-(3-chloro-4-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

Cat. No.: B2393629
CAS No.: 1260984-19-7
M. Wt: 428.82
InChI Key: SZUTYWZQYVTGKE-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core linked to a pyrrole ring and a substituted benzyl group. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capacity, which often enhances binding affinity in pharmacological targets . The 3-chloro-4-fluorobenzyl substituent introduces steric and electronic effects that may influence solubility, bioavailability, and target engagement.

Properties

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF2N4O2/c22-16-10-13(3-8-17(16)24)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)14-4-6-15(23)7-5-14/h1-10H,11-12H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUTYWZQYVTGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound suggests it may have diverse pharmacological properties, particularly in the realms of anticancer, antimicrobial, and neuroprotective activities. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

N 3 chloro 4 fluorobenzyl 2 2 3 4 fluorophenyl 1 2 4 oxadiazol 5 yl 1H pyrrol 1 yl acetamide\text{N 3 chloro 4 fluorobenzyl 2 2 3 4 fluorophenyl 1 2 4 oxadiazol 5 yl 1H pyrrol 1 yl acetamide}

Key Properties

  • Molecular Formula : C19_{19}H17_{17}ClF2_{2}N4_{4}O
  • Molecular Weight : 392.82 g/mol
  • Solubility : Soluble in organic solvents; specific solubility data not available.

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor activity. In particular, compounds similar to this compound have shown antiproliferative effects against various cancer cell lines. For example:

CompoundCell LineIC50_{50} (µM)
2cPC-321.74
2bSNB-1913.62

These findings suggest that the presence of halogen substituents enhances the antitumor efficacy of oxadiazole derivatives .

Antimicrobial Activity

The compound's structural features indicate potential antimicrobial properties. Studies on related compounds have shown promising results against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli7
Pseudomonas aeruginosa14

These results highlight the potential of similar compounds in combating bacterial infections .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of oxadiazole derivatives in models of epilepsy. For instance, a related compound demonstrated significant protective effects against pentylenetetrazole-induced seizures in zebrafish models, indicating a potential mechanism involving neurotransmitter modulation and oxidative stress reduction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of electron-withdrawing groups such as chloro and fluoro atoms has been linked to enhanced biological activity across various assays .

Study on Antitumor Activity

In a study evaluating the antitumor efficacy of oxadiazole derivatives, researchers synthesized several analogs and tested their activity against human cancer cell lines including HCT116 and PC3. The results indicated that modifications to the oxadiazole ring significantly affected cytotoxicity, with certain derivatives showing IC50_{50} values in the low micromolar range .

Neuroprotective Mechanisms

A study focusing on neuroprotective effects demonstrated that specific oxadiazole derivatives could improve seizure outcomes by modulating neurotransmitter levels and reducing oxidative stress markers in zebrafish models . This suggests that compounds like this compound may have therapeutic potential for neurological disorders.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example, derivatives similar to N-(3-chloro-4-fluorobenzyl)-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide have demonstrated significant growth inhibition against various cancer cell lines.

Case Study: Anticancer Efficacy

A study investigated the effects of related oxadiazole compounds against several human cancer cell lines including SNB-19 (glioblastoma), OVCAR-8 (ovarian cancer), and NCI-H40 (lung cancer). The results indicated percent growth inhibitions (PGIs) of 86.61%, 85.26%, and 75.99%, respectively, showcasing the compound's potential as an anticancer agent .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. In silico molecular docking studies have indicated that derivatives of this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory pathway.

Research Findings

In silico evaluations showed that certain oxadiazole derivatives exhibited promising binding affinities to 5-LOX, indicating their potential for further development as anti-inflammatory agents. This suggests that this compound could be a candidate for treating inflammatory diseases .

Mechanistic Insights

Understanding the mechanism of action is crucial for the development of effective therapeutics. The oxadiazole ring system is known for its ability to interact with various biological targets, which may contribute to the observed biological activities.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its pharmacological profile.

SAR Insights

Research into related compounds has shown that modifications at specific positions can significantly alter biological activity. For instance, varying the substituents on the oxadiazole ring or altering the pyrrole moiety can lead to improved anticancer or anti-inflammatory properties .

Comparison with Similar Compounds

Compound A : N-(2-Chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()

  • Structural Difference : The benzyl group is substituted with 2-chloro instead of 3-chloro-4-fluoro.

Compound B : 6-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one ()

  • Structural Difference: A thienopyrimidinone core replaces the pyrrole-acetamide backbone.
  • Implications: The thienopyrimidinone system may confer greater π-π stacking interactions, whereas the pyrrole-acetamide in the target compound offers flexibility for hydrogen bonding .

Compound C : N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Structural Difference : A triazole-thioacetamide group replaces the oxadiazole-pyrrole system.
  • Implications : The triazole ring may enhance metal coordination, while the oxadiazole in the target compound provides stronger dipole interactions .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: The 3-chloro-4-fluoro substitution on the benzyl group (target compound) vs. 2-chloro (Compound A) likely alters steric bulk and electronic distribution, impacting target selectivity . Fluorine atoms in the 4-fluorophenyl group (target compound) increase lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • Core Heterocycles :
    • 1,2,4-Oxadiazole (target compound) vs. 1,3,4-thiadiazole (): The oxygen in oxadiazole offers stronger hydrogen-bond acceptors, whereas sulfur in thiadiazole may improve membrane permeability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents LogP* (Predicted) Hydrogen Bond Acceptors
Target Compound ~469.85 3-Cl-4-F-benzyl, 4-F-phenyl-oxadiazole 3.8 6
Compound A () ~454.87 2-Cl-benzyl, 4-F-phenyl-oxadiazole 3.5 6
Compound B () ~489.90 2-Cl-phenyl-oxadiazole, 3,4-diF-benzyl 4.2 5
N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide () ~307.31 4-F-phenyl-thiadiazole 2.1 4

*LogP values estimated using fragment-based methods.

Pharmacological and Physicochemical Properties

  • Solubility : The 3-chloro-4-fluorobenzyl group in the target compound likely reduces aqueous solubility compared to less halogenated analogs (e.g., Compound A) .
  • Target Affinity: The oxadiazole-pyrrole system may interact with kinase ATP-binding pockets, as seen in structurally related pyrimidinones () .

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